molecular formula C19H20N2O B15033506 N-(2-ethoxyphenyl)-2,8-dimethylquinolin-4-amine

N-(2-ethoxyphenyl)-2,8-dimethylquinolin-4-amine

Cat. No.: B15033506
M. Wt: 292.4 g/mol
InChI Key: OOYYENZCMOJPPF-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2,8-dimethylquinolin-4-amine is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science

Preparation Methods

The synthesis of N-(2-ethoxyphenyl)-2,8-dimethylquinolin-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the ethoxyphenyl and dimethylamino groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

N-(2-ethoxyphenyl)-2,8-dimethylquinolin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include halogens, acids, bases, and oxidizing or reducing agents. For example, oxidation reactions with bromine can lead to the formation of brominated derivatives, which may exhibit different biological activities . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2-ethoxyphenyl)-2,8-dimethylquinolin-4-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including antiviral, anti-inflammatory, and anticancer activities . Additionally, it has applications in the development of new materials with unique optical and electronic properties.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2,8-dimethylquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-(2-ethoxyphenyl)-2,8-dimethylquinolin-4-amine can be compared with other quinoline derivatives and similar compounds. Some similar compounds include N-(2-ethoxyphenyl)-3-(2-nitrophenyl)acrylamide and 2-(2-ethoxyphenoxymethyl)tetrahydro-1,4-oxazine hydrochloride . These compounds share structural similarities but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting properties.

Properties

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2,8-dimethylquinolin-4-amine

InChI

InChI=1S/C19H20N2O/c1-4-22-18-11-6-5-10-16(18)21-17-12-14(3)20-19-13(2)8-7-9-15(17)19/h5-12H,4H2,1-3H3,(H,20,21)

InChI Key

OOYYENZCMOJPPF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC2=CC(=NC3=C(C=CC=C23)C)C

Origin of Product

United States

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